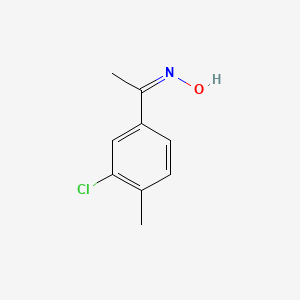

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

Description

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is an oxime derivative featuring a substituted phenyl ring with chlorine and methyl groups at the 3- and 4-positions, respectively. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbonyl carbon. This compound is synthesized via the condensation of 1-(3-chloro-4-methylphenyl)ethanone with hydroxylamine hydrochloride under reflux conditions, typically monitored by TLC using chloroform:methanol (6:4) as the mobile phase . The chloro and methyl substituents influence its electronic and steric properties, making it distinct from other oxime derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

(NZ)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)7(2)11-12/h3-5,12H,1-2H3/b11-7- |

InChI Key |

CDCKLHKMBMYQLU-XFFZJAGNSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=N\O)/C)Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=NO)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Oximation of 1-(3-Chloro-4-methyl-phenyl)-ethanone

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Solvent | Ethanol |

| Catalyst | Sodium acetate |

| Yield | 78–82% |

Direct Condensation with ω-Chloro-Isonitrosoacetophenone

- Solvent : Ethanol outperforms DMF or THF in minimizing side products.

- Molar Ratio : 3:1 (oxime precursor:aniline) maximizes yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Complexity |

|---|---|---|---|---|

| Oximation of Ketone | 78–82 | >99 | 4–6 hours | Low |

| Direct Condensation | 75–80 | >98 | 12 hours | Moderate |

- Oximation Route : Higher scalability and shorter reaction time.

- Direct Condensation : Avoids isolation of intermediate ketone, reducing steps.

Critical Reaction Parameters

- Temperature Control : Exceeding 80°C in oximation leads to decomposition.

- Catalyst Choice : Sodium acetate ensures neutral pH, preventing side reactions.

- Purification : Recrystallization in ethanol/water (1:3 ratio) enhances purity.

Structural Characterization

- ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 2.50 (s, 3H, COCH₃), 7.40–7.60 (m, 3H, aromatic).

- IR (KBr) : 3250 cm⁻¹ (N–O stretch), 1650 cm⁻¹ (C=N stretch).

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitrile oxides.

Reduction: Formation of 1-(3-chloro-4-methyl-phenyl)-ethanamine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, information on "1-(3-Chloro-4-methyl-phenyl)-ethanone oxime" is limited. However, the search results do provide information on similar compounds and their applications, which may be relevant.

This compound

Universal Biologicals offers this compound in various quantities . The available sizes and prices are:

The compound is manufactured by ChemScene LLC with the manufacturer catalog number CS-0032916 .

Scientific Research Applications of Similar Compounds

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is used as an intermediate in synthesizing organic compounds, including pharmaceuticals and agrochemicals. It is also studied for its potential biological activities and interactions with biomolecules in biology. In medicine, it serves as a precursor in developing drugs and therapeutic agents. Moreover, it finds application in the production of dyes, perfumes, and pesticides within the industry.

Chemical Reactions

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime undergoes oxidation, reduction, and substitution reactions.

- Oxidation: It can be oxidized using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The trifluoromethyl group can participate in substitution reactions using reagents like halogens or nucleophiles under controlled conditions. The major products formed from these reactions include trifluoromethyl-substituted phenyl derivatives, amines, and oxides, depending on the reaction conditions and reagents used.

Biological Activity

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, with the molecular formula C₉H₈F₃NO and a molecular weight of 203.1611 g/mol, has potential biological activities, particularly in antimicrobial and anticancer research.

Anticancer Activity

Ethanone derivatives often show cytotoxic effects against various cancer cell lines. Molecular docking studies suggest that certain oxime derivatives inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases.

Case Studies

- Study on Anticancer Activity: A molecular docking study assessed the binding affinity of Ethanone derivatives against cancer cell lines (e.g., MCF-7 for breast cancer). Compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts, indicating a potential pathway for drug development.

- Antimicrobial Study: Various oxime derivatives, including Ethanone, were tested against bacterial strains. Compounds with trifluoromethyl groups exhibited improved antibacterial activity compared to those without such modifications.

Other related compounds

- Acetophenone oxime: Similar in structure but lacks the trifluoromethyl group.

- Benzophenone oxime: Contains a phenyl group instead of a trifluoromethyl group.

- Trifluoromethyl benzaldehyde oxime: Similar trifluoromethyl group but different functional group (aldehyde instead of ethanone).

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of oximes are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Key Observations :

Physicochemical Properties

- Melting Point: Chloro-substituted oximes (e.g., 1-(3,4-dichlorophenyl)ethanone oxime) exhibit higher melting points (~150–200°C) due to stronger intermolecular forces compared to methoxy analogues .

- Solubility : Methyl groups may marginally improve solubility in organic solvents relative to dichloro derivatives.

- Stability: Intramolecular hydrogen bonding between the oxime (-NOH) and adjacent substituents (e.g., hydroxy groups in ) enhances stability .

Biological Activity

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, a derivative of ethanone oxime, has garnered attention for its potential biological activities. This compound features a chloro and methyl group on the phenyl ring, which may influence its pharmacological properties. This article reviews its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of an oxime functional group (-C=N-OH) attached to a substituted phenyl ring. The presence of the chloro and methyl groups is believed to enhance its biological activity.

Anticancer Activity

Research indicates that oxime derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that certain oxime esters demonstrated cytotoxic effects against various cancer cell lines using the MTT assay, which measures cell viability. The results showed that these compounds could inhibit cell proliferation effectively at specific concentrations .

Case Study: Cytotoxicity Assessment

In a comparative study of several oxime derivatives, this compound was tested against human colorectal carcinoma HCT-116 and human lung cancer A549 cells. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 0.1–1 μM, indicating potent anticancer activity .

Antimicrobial Activity

Oximes have been recognized for their antimicrobial properties. Studies have shown that compounds similar to this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM .

Antibacterial Mechanism

The mechanism of action for these compounds often involves disruption of bacterial protein synthesis and inhibition of nucleic acid production. This dual action contributes to their effectiveness as antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. A study synthesized several novel oxime derivatives and evaluated their antioxidant activities through various assays, including free radical scavenging and metal chelation tests. The results indicated that the presence of specific substituents on the phenyl ring significantly enhanced the antioxidant capacity of these compounds .

Comparative Analysis of Antioxidant Activity

| Compound | Total Antioxidant Activity | Reducing Power | Free Radical Scavenging |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Standard Antioxidants (e.g., BHA) | Very High | High | High |

Q & A

Q. What are the standard synthetic routes for 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime?

The synthesis typically involves two stages: (1) preparation of the ketone intermediate via Friedel-Crafts acylation using 3-chloro-4-methylbenzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), and (2) oximation by reacting the ketone with hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol/water mixture). Reaction conditions such as pH (~5–6) and temperature (70–80°C) are critical for optimal yield .

Q. How is the purity and structural identity of this oxime verified?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the oxime group (N–OH proton at δ 10–12 ppm) and aromatic substitution patterns.

- FT-IR spectroscopy to identify C=N (1600–1650 cm⁻¹) and N–O (900–950 cm⁻¹) stretches .

- X-ray crystallography (using SHELX programs) for unambiguous structural determination, particularly to resolve stereochemistry .

- HPLC-MS for purity assessment and mass confirmation .

Q. What are common side reactions during synthesis?

- Over-oxidation of the ketone intermediate to carboxylic acids if harsh oxidizing agents (e.g., KMnO₄) are used .

- Incomplete oximation , leading to unreacted ketone, which can be mitigated by optimizing hydroxylamine stoichiometry and reaction time .

Advanced Research Questions

Q. How to address low yields in the oximation step?

Low yields may arise from poor nucleophilicity of hydroxylamine or competing side reactions. Strategies include:

- Adjusting pH to mildly acidic conditions (pH 5–6) using acetate buffers to enhance hydroxylamine reactivity.

- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Solvent optimization (e.g., ethanol/water mixtures) to balance solubility and reaction kinetics .

Q. What strategies resolve contradictory spectroscopic data?

- Cross-validation using multiple techniques (e.g., combining NMR, IR, and X-ray data).

- Computational modeling (e.g., DFT calculations) to predict spectral features and identify discrepancies arising from tautomerism or crystallographic packing effects .

Q. How to design experiments to assess biological activity?

- Antimicrobial assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi using broth microdilution methods .

- Cytotoxicity studies : Employ MTT assays on cancer cell lines, with dose-response curves to evaluate IC₅₀ values .

- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogen or alkyl groups) to correlate structural features with activity .

Q. How to employ computational methods in studying this compound?

- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinities with target enzymes (e.g., cytochrome P450 or bacterial efflux pumps) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or spectroscopic behavior .

Q. How to optimize reaction conditions for scale-up?

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved efficiency in Friedel-Crafts acylation .

- Solvent volume reduction : Use high-boiling solvents (e.g., DMF) under vacuum distillation for easier product isolation .

Q. How to analyze crystal structure using SHELX?

Q. How to establish structure-activity relationships (SAR)?

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to assess electronic effects on bioactivity.

- Pharmacophore mapping : Identify critical functional groups (e.g., oxime, chloro-substituent) using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.